molecular formula C15H12F2O2S B1332906 {[Bis(4-fluorophenyl)methyl]thio}acetic acid CAS No. 90212-81-0

{[Bis(4-fluorophenyl)methyl]thio}acetic acid

Cat. No.: B1332906
CAS No.: 90212-81-0
M. Wt: 294.3 g/mol
InChI Key: AKBHXBCMSOZXPR-UHFFFAOYSA-N
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Scientific Research Applications

{[Bis(4-fluorophenyl)methyl]thio}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Bis(4-fluorophenyl)methyl]thio}acetic acid typically involves the reaction of 4-fluorobenzyl chloride with thioacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thioacetic acid acts as a nucleophile, displacing the chloride ion from the 4-fluorobenzyl chloride . The reaction conditions generally include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of nucleophilic substitution and the use of common reagents suggest that the process can be scaled up with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

{[Bis(4-fluorophenyl)methyl]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {[Bis(4-fluorophenyl)methyl]thio}acetic acid is not fully understood, but it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The compound’s thio group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorophenyl groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • {[Bis(4-chlorophenyl)methyl]thio}acetic acid
  • {[Bis(4-methylphenyl)methyl]thio}acetic acid
  • {[Bis(4-methoxyphenyl)methyl]thio}acetic acid

Uniqueness

{[Bis(4-fluorophenyl)methyl]thio}acetic acid is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHXBCMSOZXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366529
Record name {[bis(4-fluorophenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-81-0
Record name 2-[[Bis(4-fluorophenyl)methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90212-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[bis(4-fluorophenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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